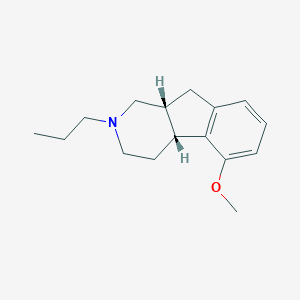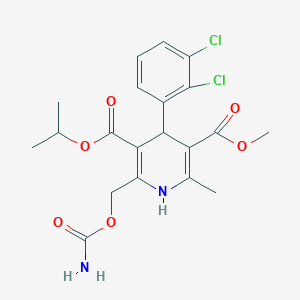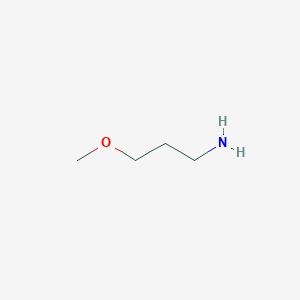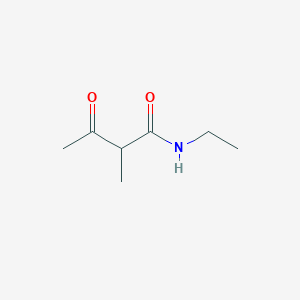
4-氯-2-硝基苯酚
描述
4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs) and is widely used in the synthesis of dyes, drugs, and pesticides . It can also be used to produce 2-Amino-4-chloro-phenol . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenol involves several steps. One method involves the hydrolysis of 2,5-Dichloronitrobenzene with 8% aqueous sodium hydroxide at 120 – 130℃ under pressure . Another method involves a radical coupling reaction using Phenol 1, tert-Butyl nitrite 2a, H2O, and THF .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitrophenol is C6H4ClNO3 . Its molecular weight is 173.554 . The IUPAC Standard InChI is InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H .Chemical Reactions Analysis
4-Chloro-2-nitrophenol can undergo various chemical reactions. For instance, it can be reduced to 2-Amino-4-chloro-phenol . In a Gram-negative bacterium, it can be degraded via the 1,2,4-benzenetriol pathway .Physical And Chemical Properties Analysis
4-Chloro-2-nitrophenol is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 242.5±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .科学研究应用
Adsorption Studies
4-Chloro-2-nitrophenol (4C2NP) has been used in adsorption studies involving single-walled and multi-walled carbon nanotubes (SWCNTs and MWCNTs). The adsorption efficiency of 4C2NP by carbon nanotubes increased with the initial 4C2NP concentration. This research provides valuable insights into the removal of 4C2NP from aqueous solutions .
Biotransformation and Chemotaxis
Pseudomonas sp. JHN, a bacterium, has been found to decolorize and biotransform 4C2NP in the presence of an additional carbon source. This bacterium can transform 4C2NP up to a concentration of 0.6 mM. This research is significant as it provides a biological method for the detoxification of 4C2NP .
Building Blocks for Dyes
4C2NP is frequently used as a building block in the production of dyes. It’s a key ingredient in the synthesis of various colorants .
Production of Plastics
In the plastics industry, 4C2NP is used as a building block. It contributes to the synthesis of various plastic materials .
Manufacturing of Explosives
4C2NP is also used in the production of explosives. Its chemical properties make it a valuable component in the synthesis of certain types of explosives .
Catalytic Agent
4C2NP acts as a catalytic agent in various chemical reactions. Its presence can significantly alter the rate of certain chemical processes .
Petrochemical Additive
In the petrochemical industry, 4C2NP is used as an additive. It can enhance the performance of certain petrochemical products .
Organic Synthesis
4C2NP is used in organic synthesis. It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .
安全和危害
作用机制
Target of Action
4-Chloro-2-nitrophenol (4C2NP) is a type of chloronitrophenol (CNP) that has been detected in various industrial effluents . It is primarily targeted by certain bacteria, such as Exiguobacterium sp. PMA and Pseudomonas sp. JHN , which use 4C2NP as the sole carbon and energy source. The primary targets of 4C2NP within these bacteria are specific enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase .
Mode of Action
The mode of action of 4C2NP involves its interaction with these target enzymes. 4C2NP reductase catalyzes the conversion of 4C2NP into 4C2AP by reducing the nitro group of 4C2NP into an amino group . Following this, 4C2AP dehalogenase catalyzes the dehalogenation of 4C2AP .
Biochemical Pathways
The biochemical pathway of 4C2NP degradation involves several steps. In Exiguobacterium sp. PMA, the degradation pathway involves the reduction of 4C2NP into 4C2AP, which is then dehalogenated to aminophenol . In Pseudomonas sp. JHN, 4C2NP is biotransformed into 5-chloro-2-methylbenzoxazole . These pathways result in the stoichiometric release of chloride and ammonium ions .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4C2NP are not readily available, it is known that certain bacteria can degrade 4C2NP up to a concentration of 0.6 mM . This suggests that these bacteria can effectively absorb and metabolize 4C2NP in their environment.
Result of Action
The result of 4C2NP’s action is its degradation and the release of chloride and ammonium ions . This degradation process helps in the bioremediation of 4C2NP-contaminated sites .
Action Environment
The action of 4C2NP and its degradation by bacteria can be influenced by environmental factors. For instance, the bioremediation of 4C2NP by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than sterilized soil . This suggests that other microorganisms and environmental factors in non-sterilized soil may enhance the degradation process. Furthermore, high concentrations of 4C2NP can be toxic to certain bacteria and inhibit their growth .
属性
IUPAC Name |
4-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00778 [mmHg] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chloro-2-nitrophenol | |
CAS RN |
89-64-5 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chloro-2-nitrophenol?
A1: 4-Chloro-2-nitrophenol has the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol.
Q2: Are there any spectroscopic data available for 4-Chloro-2-nitrophenol?
A2: Yes, studies have used techniques like Nuclear Quadrupole Resonance (NQR) to analyze the internal torsional frequencies of 4-Chloro-2-nitrophenol. [] These frequencies, influenced by temperature and hydrogen bonding, offer insights into the compound's molecular dynamics. [] Additionally, research on dipole moments has been conducted, revealing insights into the intramolecular hydrogen bond within the molecule. []
Q3: Why is 4-Chloro-2-nitrophenol considered an environmental pollutant?
A3: 4-Chloro-2-nitrophenol is often detected as a water pollutant [] due to its release in industrial effluents from sectors like pesticide production. [] Its persistence in the environment and resistance to biodegradation [] makes it a significant concern.
Q4: How can 4-Chloro-2-nitrophenol be removed from the environment?
A4: Numerous methods have been investigated for the removal of 4-Chloro-2-nitrophenol, including:
- Adsorption: Studies have explored the use of various adsorbents, such as nano-titanium dioxide (nano-TiO2) [, , ], nano-zinc oxide (nano-ZnO) [], graphene [], modified nano-graphene [], carbon nano-fibers [], and modified bentonite [], for the removal of 4-Chloro-2-nitrophenol from aqueous solutions.
- Advanced Oxidation Processes (AOPs): AOPs, including UV, H2O2, UV/H2O2, Fenton, UV/Fenton, and UV/TiO2, have demonstrated effectiveness in degrading 4-Chloro-2-nitrophenol. [] Among these, UV/Fenton proved to be the most efficient in partial mineralization. []
- Catalytic Ozonation: The use of nano-ZnO as a catalyst in the ozonation process has been found to significantly enhance the degradation of 4-Chloro-2-nitrophenol. []
- Biodegradation: Certain bacterial strains, particularly those belonging to the genus Bacillus, have exhibited the ability to degrade 4-Chloro-2-nitrophenol. [, , , ] Research has identified metabolites like 5-chloro-2-methylbenzoxazole resulting from the bacterial degradation pathway. [, ]
Q5: What are the byproducts of 4-Chloro-2-nitrophenol degradation and their potential environmental risks?
A5: Research on the synergistic elimination of NOx and 4-Chloro-2-nitrophenol using a V2O5-WO3/TiO2 catalyst identified several byproducts, including aromatics, alkenes, alkanes, and their chlorinated counterparts. [] Notably, the study discovered the presence of 3-chlorobenzonitrile, 4-chloro-2-nitrophenol, and inorganic CS2. [] The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of SO2, raises concerns due to their toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

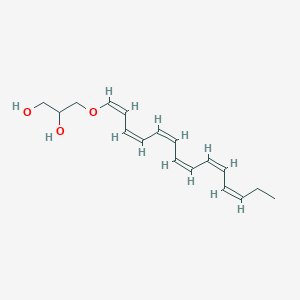
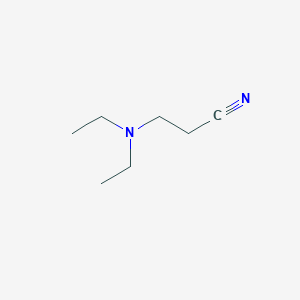
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
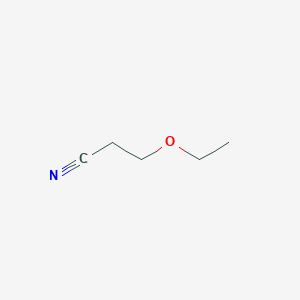

![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
